molecular formula C44H72N6O11 B2779283 Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate CAS No. 2446474-11-7

Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Cat. No. B2779283
CAS RN: 2446474-11-7
M. Wt: 861.091
InChI Key: WUQFDZYWJGAVJW-XQVCTUMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is a useful research compound. Its molecular formula is C44H72N6O11 and its molecular weight is 861.091. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • The synthesis of complex molecules often involves multi-step reactions, utilizing intermediates like tert-butyl compounds for targeted molecular constructions. For example, the use of tert-butyl derivatives in the synthesis of mTOR targeted PROTAC molecules demonstrates the utility of such intermediates in creating molecules with potential therapeutic applications (Qi Zhang et al., 2022). This highlights the importance of advanced synthesis techniques in drug discovery and molecular engineering.

Characterization and Impurity Analysis

  • The identification and synthesis of impurities in pharmaceutical compounds, such as the work done on Repaglinide, underscore the critical role of analytical chemistry in ensuring drug purity and safety (Prasad Kancherla et al., 2018). This aspect of research is vital for regulatory approval and clinical efficacy of pharmaceuticals.

Novel Synthesis Pathways

  • Research on novel synthesis pathways, such as the preparation of specific amino alcohols or the development of new catalytic methods, demonstrates the ongoing effort to find more efficient, selective, and environmentally friendly chemical processes. These studies contribute to the broader field of green chemistry and sustainable manufacturing (Zhong-Qian Wu, 2011).

Medicinal Chemistry and Drug Design

  • The synthesis and evaluation of compounds for medicinal applications, as seen in the development of inhibitors and other bioactive molecules, are central to the field of medicinal chemistry. These activities not only provide insights into the molecular basis of disease but also pave the way for the development of new therapeutics (J. Regan et al., 2003).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72N6O11/c1-31(49(5)43(55)61-44(2,3)4)40(52)48-39(33-13-7-6-8-14-33)42(54)50-29-34(28-37(50)41(53)47-36-17-11-15-32-12-9-10-16-35(32)36)46-38(51)30-60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-45/h9-10,12,16,31,33-34,36-37,39H,6-8,11,13-15,17-30,45H2,1-5H3,(H,46,51)(H,47,53)(H,48,52)/t31-,34-,36+,37-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQFDZYWJGAVJW-XQVCTUMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

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